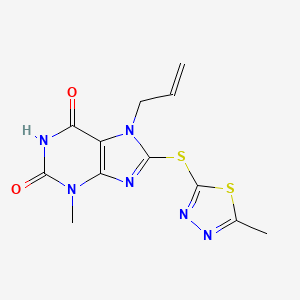
7-allyl-3-methyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-allyl-3-methyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C12H12N6O2S2 and its molecular weight is 336.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-allyl-3-methyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure incorporates an allyl group and a thiadiazole moiety, which are believed to contribute significantly to its biological activity. This article explores the biological activities associated with this compound, including antimicrobial, antiviral, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N6O2S2, with a molecular weight of approximately 336.39 g/mol. The presence of the thiadiazole group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Allyl-3-methyl-8-thio-purine | Antibacterial | 31.25 μg/mL against E. coli |
| Derivative A | Antifungal | MIC = 32–42 μg/mL against A. niger |
| Derivative B | Antitubercular | MIC = 62.5 μg/mL against Mycobacterium tuberculosis |
Studies have shown that derivatives of 1,3,4-thiadiazole can be more effective than standard antibiotics like ofloxacin and cefepime . The incorporation of the thiadiazole ring in the structure of 7-allyl-3-methyl-8-thio-purine has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antiviral Activity
The structural components of this compound suggest potential antiviral properties. Preliminary studies indicate that it may inhibit specific viral enzymes or pathways essential for viral replication. For example:
| Virus Type | Mechanism of Action | Reference |
|---|---|---|
| HIV | Inhibition of reverse transcriptase | |
| Influenza | Disruption of viral envelope proteins |
Further investigation is necessary to confirm these effects through in vitro assays and clinical studies.
Anticancer Activity
The anticancer potential of compounds similar to 7-allyl-3-methyl-8-thio-purine has been documented in various studies. Thiadiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines:
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through interaction with cellular pathways involved in cancer progression.
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole-containing compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a series of synthesized thiadiazole derivatives showed that compounds similar to 7-allyl-3-methyl-8-thio-purine exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus, with MIC values significantly lower than those for traditional antibiotics .
- Antiviral Screening : In a screening assay against various viruses, derivatives were found to inhibit viral replication in cell cultures by up to 70%, indicating their potential as antiviral agents.
Properties
IUPAC Name |
3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S2/c1-4-5-18-7-8(17(3)10(20)14-9(7)19)13-11(18)22-12-16-15-6(2)21-12/h4H,1,5H2,2-3H3,(H,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAYTNYSRKSYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC3=C(N2CC=C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














